molecular formula C21H26N4O B14358873 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide CAS No. 91549-80-3

9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide

Cat. No.: B14358873
CAS No.: 91549-80-3
M. Wt: 350.5 g/mol
InChI Key: PXZHSEIBJJZHPY-UHFFFAOYSA-N
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Description

9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide is a compound known for its significant biological activity, particularly in the field of cancer research. This compound belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA, thereby affecting various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide typically involves multiple steps, starting from acridine derivativesThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to nitro derivatives, while substitution reactions can produce a wide range of acridine derivatives with different functional groups .

Mechanism of Action

The primary mechanism of action of 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, thereby inhibiting the activity of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death, making this compound a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide apart from these similar compounds is its specific structural modifications, which enhance its DNA binding affinity and cytotoxicity. These modifications result in more effective inhibition of topoisomerase II and potentially greater anti-cancer activity .

Properties

CAS No.

91549-80-3

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

9-amino-N-[5-(dimethylamino)pentyl]acridine-4-carboxamide

InChI

InChI=1S/C21H26N4O/c1-25(2)14-7-3-6-13-23-21(26)17-11-8-10-16-19(22)15-9-4-5-12-18(15)24-20(16)17/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H2,22,24)(H,23,26)

InChI Key

PXZHSEIBJJZHPY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N

Origin of Product

United States

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